

Technical Comparison Guide: IR Spectroscopy of 2-Amino-3,6-difluorophenol

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Compound of Interest

Compound Name: 2-Amino-3,6-difluorophenol

CAS No.: 139548-98-4

Cat. No.: B157937

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Executive Summary & Compound Identity

2-Amino-3,6-difluorophenol (CAS: 139548-98-4) is a polysubstituted aromatic building block. [1][2][3][4] Its structural uniqueness lies in the "crowded" arrangement of functional groups: the hydroxyl group (C1) is flanked by an amino group (C2) and a fluorine atom (C6), while the amino group is sandwiched between the hydroxyl and the second fluorine (C3).[2]

This specific substitution pattern creates a unique intramolecular hydrogen-bonding network that significantly alters its IR spectrum compared to isomers like 2-Amino-4,6-difluorophenol or non-fluorinated analogues.[2]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

- IUPAC Name: **2-Amino-3,6-difluorophenol**[1][2][3]
- CAS Number: 139548-98-4[1][2][3][4][5]
- Molecular Formula: C₆H₅F₂NO[4][5][6][7]

- Molecular Weight: 145.11 g/mol [4][5]
- Key Feature: Dual ortho-fluorine effects (one ortho to OH, one ortho to NH₂).[2]

Comparative Spectral Analysis

The following data compares the expected spectral features of **2-Amino-3,6-difluorophenol** with its closest experimentally characterized analogues: 2-Amino-6-fluorophenol and 2,6-Difluoroaniline.[2]

Table 1: Diagnostic IR Bands & Isomer Differentiation

Spectral Region	Functional Group	2-Amino-3,6-difluorophenol (Target)	2-Amino-6-fluorophenol (Analogue)	Differentiation Logic
3500–3300 cm ⁻¹	O-H Stretch	Broad, Red-shifted (~3450 cm ⁻¹) Due to strong intramolecular H-bond (OH...F and OH[1][2][8][9]...N).	Sharper (~3500 cm ⁻¹) Weaker H-bonding network (only one F neighbor).[2]	The target exhibits significant broadening due to the "sandwich" effect of F(6) and N(2) on the OH group.
3400–3200 cm ⁻¹	N-H Stretch	Doublet (Sym/Asym) Shifted to lower frequency due to NH...F(3) interaction.	Standard Primary Amine Doublet (~3480 / 3390 cm ⁻¹)	The F atom at position 3 in the target pulls electron density, lowering the NH force constant compared to the analogue.
1620–1590 cm ⁻¹	Aromatic C=C	High Intensity Enhanced by C-F dipole moments.	Medium Intensity	Fluorine substitution directly on the ring increases the dipole change during vibration, intensifying these peaks.
1250–1150 cm ⁻¹	C-F Stretch	Split/Broad Band Two distinct C-F environments (C3 & C6).	Single Dominant Band (~1200 cm ⁻¹)	Look for splitting in the fingerprint region arising from the chemically distinct F environments

(one ortho to OH,
one ortho to
NH₂).

Mechanism of Spectral Shifts[2]

- Intramolecular Hydrogen Bonding (The "Sandwich" Effect): In **2-Amino-3,6-difluorophenol**, the hydroxyl proton is capable of bifurcated hydrogen bonding with both the nitrogen lone pair (position 2) and the fluorine atom (position 6).[2] This weakens the O-H bond more significantly than in mono-fluorinated phenols, causing a distinct red shift (lower wavenumber) and broadening of the O-H band.[2]
- Inductive Effects on Amino Group: The fluorine at position 3 is electron-withdrawing by induction (-I effect).[2] This reduces the electron density on the nitrogen atom, slightly increasing the N-H bond acidity but lowering the stretching frequency compared to unsubstituted 2-aminophenol.[2]

Experimental Protocol: High-Fidelity Spectrum Acquisition

To ensure data integrity and reproducibility, the following protocol minimizes artifacts caused by moisture (hygroscopicity) or oxidation (aminophenol instability).

Reagents & Equipment

- Sample: **2-Amino-3,6-difluorophenol** (>98% purity, stored at 2-8°C under inert gas).
- Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.[2]
- Environment: N₂-purged sample chamber to eliminate atmospheric CO₂/H₂O interference.[2]

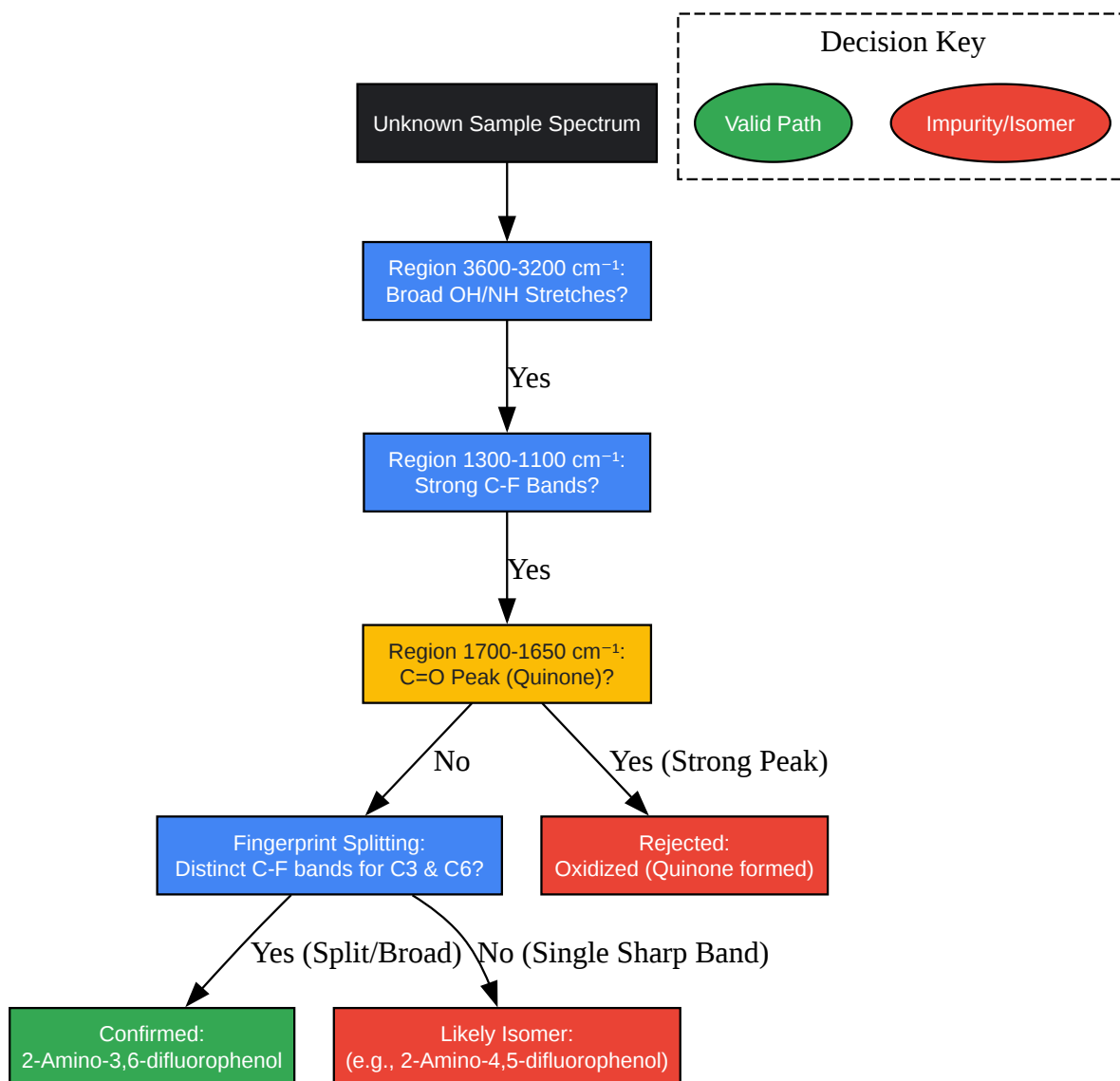
Step-by-Step Workflow

- Sample Pre-treatment:
 - Context: Aminophenols oxidize rapidly in air, turning dark brown (quinone formation).[2]

- Action: Handle the solid in a glovebox or minimize air exposure.[2] If the powder is dark, recrystallization may be required before analysis.[2]
- Method Selection (ATR vs. KBr):
 - Recommended: Diamond ATR (Attenuated Total Reflectance).[2]
 - Reasoning: KBr pellets can retain moisture, which overlaps with the critical O-H/N-H region (3500 cm^{-1}).[2] ATR requires no sample preparation and minimizes moisture contact.[2]
- Acquisition Parameters:
 - Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Res for splitting detection).
 - Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio, especially for the weaker overtone bands.
 - Range: $4000\text{--}600\text{ cm}^{-1}$. [2]
- Data Validation (Self-Check):
 - Check 1: Is there a broad hump $>3000\text{ cm}^{-1}$? (Indicates O-H/N-H).
 - Check 2: Are there strong bands $\sim 1200\text{ cm}^{-1}$? (Indicates C-F).
 - Check 3: Is the baseline flat at $2000\text{--}2500\text{ cm}^{-1}$? (Ensures crystal contact quality).

Decision Logic: Identification Workflow

The following diagram illustrates the logical pathway to confirm the identity of **2-Amino-3,6-difluorophenol** against common impurities or isomers using IR data.



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Caption: Logical workflow for spectral validation of **2-Amino-3,6-difluorophenol**, filtering out oxidized samples and structural isomers.

References

The following sources provide the foundational data for the spectral assignments and compound properties cited in this guide.

- National Institutes of Health (NIH) - PubChem.2,6-Difluoroaniline Compound Summary (CAS 5509-65-9).[2] (Used for N-H and C-F spectral benchmarking).[2] [[Link](#)]
- NIST Chemistry WebBook.Infrared Spectroscopy of Substituted Phenols.[2] (General reference for OH stretch shifts in ortho-substituted phenols). [[Link](#)][2]

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Sources

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